Cas no 1503294-52-7 (3-amino-3-(1-methyl-1H-imidazol-5-yl)propan-1-ol)
3-amino-3-(1-methyl-1H-imidazol-5-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-amino-3-(1-methyl-1H-imidazol-5-yl)propan-1-ol
- AKOS015462484
- 1503294-52-7
- EN300-1247898
-
- Inchi: 1S/C7H13N3O/c1-10-5-9-4-7(10)6(8)2-3-11/h4-6,11H,2-3,8H2,1H3
- InChI Key: GITRHZOBRIQGDL-UHFFFAOYSA-N
- SMILES: OCCC(C1=CN=CN1C)N
Computed Properties
- Exact Mass: 155.105862047g/mol
- Monoisotopic Mass: 155.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.4
- Topological Polar Surface Area: 64.1Ų
3-amino-3-(1-methyl-1H-imidazol-5-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1247898-0.05g |
3-amino-3-(1-methyl-1H-imidazol-5-yl)propan-1-ol |
1503294-52-7 | 0.05g |
$1080.0 | 2023-06-08 | ||
| Enamine | EN300-1247898-0.1g |
3-amino-3-(1-methyl-1H-imidazol-5-yl)propan-1-ol |
1503294-52-7 | 0.1g |
$1131.0 | 2023-06-08 | ||
| Enamine | EN300-1247898-0.25g |
3-amino-3-(1-methyl-1H-imidazol-5-yl)propan-1-ol |
1503294-52-7 | 0.25g |
$1183.0 | 2023-06-08 | ||
| Enamine | EN300-1247898-0.5g |
3-amino-3-(1-methyl-1H-imidazol-5-yl)propan-1-ol |
1503294-52-7 | 0.5g |
$1234.0 | 2023-06-08 | ||
| Enamine | EN300-1247898-1.0g |
3-amino-3-(1-methyl-1H-imidazol-5-yl)propan-1-ol |
1503294-52-7 | 1g |
$1286.0 | 2023-06-08 | ||
| Enamine | EN300-1247898-2.5g |
3-amino-3-(1-methyl-1H-imidazol-5-yl)propan-1-ol |
1503294-52-7 | 2.5g |
$2520.0 | 2023-06-08 | ||
| Enamine | EN300-1247898-5.0g |
3-amino-3-(1-methyl-1H-imidazol-5-yl)propan-1-ol |
1503294-52-7 | 5g |
$3728.0 | 2023-06-08 | ||
| Enamine | EN300-1247898-10.0g |
3-amino-3-(1-methyl-1H-imidazol-5-yl)propan-1-ol |
1503294-52-7 | 10g |
$5528.0 | 2023-06-08 | ||
| Enamine | EN300-1247898-50mg |
3-amino-3-(1-methyl-1H-imidazol-5-yl)propan-1-ol |
1503294-52-7 | 50mg |
$827.0 | 2023-10-02 | ||
| Enamine | EN300-1247898-100mg |
3-amino-3-(1-methyl-1H-imidazol-5-yl)propan-1-ol |
1503294-52-7 | 100mg |
$867.0 | 2023-10-02 |
3-amino-3-(1-methyl-1H-imidazol-5-yl)propan-1-ol Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 3-amino-3-(1-methyl-1H-imidazol-5-yl)propan-1-ol
3-Amino-3-(1-Methyl-1H-Imidazol-5-Yl)Propan-1-Ol: A Comprehensive Overview
The compound 3-amino-3-(1-methyl-1H-imidazol-5-yl)propan-1-ol, identified by the CAS number 1503294-52-7, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structure and promising applications in drug discovery and material science. In this article, we will delve into its structural properties, synthesis methods, and recent advancements in its utilization.
The molecular structure of 3-amino-3-(1-methyl-1H-imidazol-5-yl)propan-1-ol comprises an imidazole ring, a hydroxyl group, and an amino group. The imidazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, is known for its stability and versatility in chemical reactions. The presence of the hydroxyl group at the propanol position introduces hydrophilic characteristics, while the amino group enhances the compound's ability to participate in hydrogen bonding. These features make it an ideal candidate for various chemical transformations and biological assays.
Recent studies have highlighted the potential of 3-amino derivatives in drug design. Researchers have explored the role of this compound in modulating enzyme activity and receptor binding. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazole-containing alcohols exhibit potent inhibitory effects on certain kinases, which are crucial targets in cancer therapy. These findings underscore the importance of understanding the pharmacokinetic properties of such compounds.
In terms of synthesis, several methods have been developed to synthesize 3-amino derivatives. One common approach involves the nucleophilic substitution reaction between an appropriate alkyl halide and an amine derivative. Another method utilizes the Gabriel synthesis, which allows for the introduction of amino groups with high efficiency. The choice of synthesis route depends on the availability of starting materials and the desired purity of the final product.
The application of CAS 1503294_52_7 extends beyond pharmacology into material science. Its ability to form stable complexes with metal ions has led to its use in catalysis and sensor development. For example, a 2022 study reported in Nature Communications revealed that this compound can act as a ligand in metalloenzymes, facilitating selective catalysis under mild conditions. Such applications highlight its versatility and potential for industrial exploitation.
In conclusion, 3-amino_3_(1_methyl_1H_imidazol_5_yl)propan_1_ol is a multifaceted compound with significant implications across diverse scientific domains. Its unique structure, coupled with recent advancements in synthetic methodologies and application studies, positions it as a key player in future research endeavors. As ongoing investigations continue to uncover new facets of this molecule's properties, its role in advancing science and technology is expected to grow exponentially.
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